![molecular formula C18H16N6S B2955762 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380185-29-3](/img/structure/B2955762.png)
6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a cyano group, a piperazine ring, and a thiophene moiety, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 6-thiophen-2-ylpyridazin-3-ylamine with piperazine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing specific functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study its interaction with biological targets, such as enzymes or receptors. It can also serve as a probe to investigate cellular processes.
Medicine
The compound has potential applications in medicinal chemistry, where it could be developed into a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
作用机制
The mechanism by which 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
4-(thiophen-3-yl)pyrimidin-2-amine
Uniqueness
6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile stands out due to its specific structural features, such as the presence of both pyridine and thiophene rings. These structural elements contribute to its unique chemical and biological properties, distinguishing it from similar compounds.
属性
IUPAC Name |
6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-13-14-3-1-5-17(20-14)23-8-10-24(11-9-23)18-7-6-15(21-22-18)16-4-2-12-25-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHUCPSUSRFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=CC=CC(=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
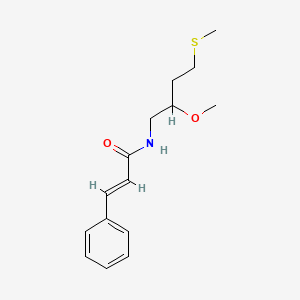
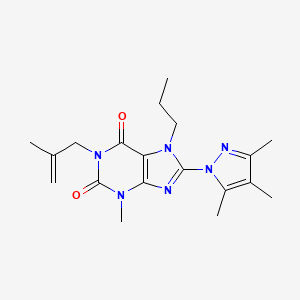
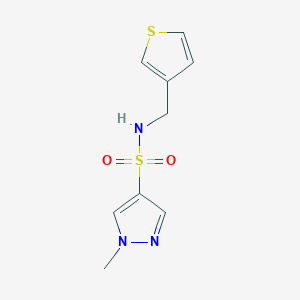
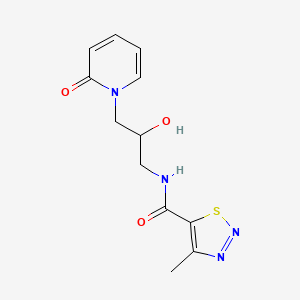
![1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione](/img/structure/B2955690.png)
![methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2955691.png)
![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)
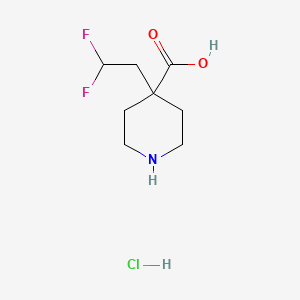

![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2955697.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3-fluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2955698.png)
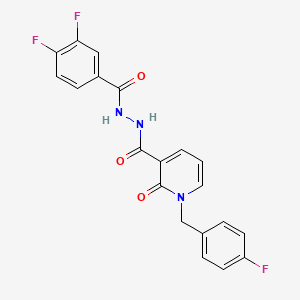
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide](/img/structure/B2955702.png)
